1-(ピリジン-4-イルメチル)グアニジン

概要

説明

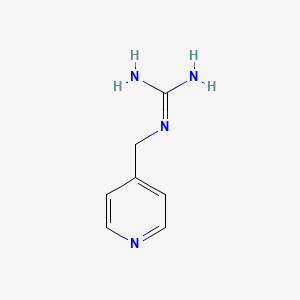

1-(Pyridin-4-ylmethyl)guanidine is an organic compound with the molecular formula C7H10N4 and a molecular weight of 150.18. It is an important organic intermediate used in various fields such as agrochemical, pharmaceutical, and dyestuff industries.

科学的研究の応用

1-(Pyridin-4-ylmethyl)guanidine has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Medicine: It is explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: It is used in the production of agrochemicals, pharmaceuticals, and dyes.

作用機序

Target of Action

Guanidine, a related compound, is known to interact with several targets such as aldehyde dehydrogenase, mitochondrial inhibitor, ribonuclease pancreatic, dna, disks large homolog 4, lysozyme, guanidinoacetate n-methyltransferase, and arginase .

Mode of Action

It also appears to slow the rates of depolarization and repolarization of muscle cell membranes .

Biochemical Pathways

Guanidine and its derivatives play a crucial role in the metabolism of living organisms and are involved in various biochemical pathways .

Result of Action

Guanidine is used to treat muscle weakness and fatigue associated with the myasthenic complications of eaton-lambert syndrome .

生化学分析

Biochemical Properties

1-(Pyridin-4-ylmethyl)guanidine plays a significant role in biochemical reactions due to its guanidinium functional group, which is known for its ability to recognize and bind anions through ion pairing and hydrogen bonding . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can interact with phosphodiester hydrolyzing enzymes and RNA and DNA binding proteins, enhancing the cleavage of phosphodiesters . The guanidinium group in 1-(Pyridin-4-ylmethyl)guanidine allows it to act as an electrophilic catalyst, facilitating recognition and catalysis in biochemical reactions .

Cellular Effects

1-(Pyridin-4-ylmethyl)guanidine has notable effects on various types of cells and cellular processes. It facilitates cellular translocation and delivery of bioactive cargos through biological barriers . This compound can influence cell function by interacting with cell surface counterparts through charge pairing and hydrogen bonding . Additionally, guanidine derivatives, including 1-(Pyridin-4-ylmethyl)guanidine, can affect mitochondrial function by inhibiting calcium transport and coupled respiration . These interactions can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 1-(Pyridin-4-ylmethyl)guanidine involves its ability to bind with biomolecules and influence their activity. The guanidinium group in this compound allows it to form hydrogen bonds and ion pairs with target molecules, facilitating enzyme inhibition or activation . For example, it can inhibit mitochondrial calcium transport, affecting cellular energy transduction and metabolic processes . The pyridine moiety in 1-(Pyridin-4-ylmethyl)guanidine also contributes to its binding interactions, enhancing its stability and hydrogen bond-forming ability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Pyridin-4-ylmethyl)guanidine can change over time. This compound is known for its stability, which allows it to maintain its activity over extended periods . Its degradation and long-term effects on cellular function can vary depending on the experimental conditions. Studies have shown that guanidine derivatives can exhibit sustained inhibition of mitochondrial function, leading to long-term changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of 1-(Pyridin-4-ylmethyl)guanidine vary with different dosages in animal models. At lower doses, this compound can enhance cellular uptake and bioactivity without causing significant adverse effects . At higher doses, it can lead to toxic effects such as bone marrow suppression, renal impairment, and hepatic dysfunction . These threshold effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

1-(Pyridin-4-ylmethyl)guanidine is involved in various metabolic pathways, particularly those related to purine and pyrimidine metabolism . This compound can interact with enzymes and cofactors involved in nucleotide biosynthesis and degradation, influencing metabolic flux and metabolite levels . Its interactions with key enzymes in these pathways can affect the overall metabolic balance within cells.

Transport and Distribution

The transport and distribution of 1-(Pyridin-4-ylmethyl)guanidine within cells and tissues are facilitated by its interaction with specific transporters and binding proteins . This compound can be efficiently transported across cell membranes, allowing it to reach its target sites within cells . Its distribution within tissues can also be influenced by its binding affinity to various cellular components.

Subcellular Localization

1-(Pyridin-4-ylmethyl)guanidine exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization within mitochondria, for example, allows it to directly influence mitochondrial function and energy transduction processes .

準備方法

The synthesis of 1-(Pyridin-4-ylmethyl)guanidine can be achieved through several methods. One common approach involves the reaction of pyridine-4-carboxaldehyde with guanidine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization .

Industrial production methods often involve the use of transition-metal-catalyzed guanidine synthesis. This includes catalytic guanylation reactions of amines with carbodiimides and tandem catalytic guanylation/cyclization reactions . These methods are advantageous due to their efficiency and scalability.

化学反応の分析

1-(Pyridin-4-ylmethyl)guanidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

類似化合物との比較

1-(Pyridin-4-ylmethyl)guanidine can be compared with other similar compounds such as:

Aryl guanidines: These compounds have similar structures but differ in the substituents on the aromatic ring. They are used as modulators of adrenergic receptors.

2-(Arylimino)imidazolidines: These compounds have a similar guanidine functionality but are part of a cyclic structure.

The uniqueness of 1-(Pyridin-4-ylmethyl)guanidine lies in its specific structure, which allows it to interact with a distinct set of molecular targets and exhibit unique chemical reactivity.

生物活性

1-(Pyridin-4-ylmethyl)guanidine is a compound characterized by its guanidine core and a pyridin-4-ylmethyl substituent. This unique structure contributes to its diverse biological activities, making it a subject of interest in pharmacological research. The following sections provide a detailed overview of its synthesis, biological activity, mechanisms of action, and potential applications.

Chemical Structure and Synthesis

The molecular formula of 1-(Pyridin-4-ylmethyl)guanidine is C₈H₈N₄, with a molecular weight of 164.18 g/mol. The synthesis typically involves the reaction of N-Boc-protected guanidine with 4-pyridinemethanol, followed by deprotection using trifluoroacetic acid. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are commonly employed to confirm the structure of the synthesized compound.

Biological Activity

1-(Pyridin-4-ylmethyl)guanidine exhibits various biological activities primarily due to its guanidine structure, which is known for its pharmacological properties. Key activities include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, including kinases involved in critical cellular processes.

- Receptor Binding : It interacts with several biological receptors, which may modulate signaling pathways relevant to disease mechanisms.

Comparative Biological Activity

To illustrate the biological activity of 1-(Pyridin-4-ylmethyl)guanidine compared to similar compounds, the following table summarizes their unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-(Pyridin-2-ylmethyl)guanidine | Guanidine derivative | Exhibits different biological activities due to position of pyridine substitution. |

| 1-(Pyrimidin-4-ylmethyl)guanidine | Guanidine derivative | May show distinct interactions due to pyrimidine ring properties. |

| 1-(Thiazol-2-ylmethyl)guanidine | Guanidine derivative | Known for antibacterial properties not seen in pyridine variants. |

The specific substitution pattern on the guanidine core significantly influences the solubility and interaction profile of 1-(Pyridin-4-ylmethyl)guanidine compared to other derivatives.

The mechanism of action involves the compound's ability to form hydrogen bonds and coordinate with biological targets due to the presence of the nitrogen atom in the pyridine ring. This interaction can lead to inhibition or modulation of enzymatic activity and receptor signaling pathways. Studies utilizing molecular docking simulations have provided insights into its binding affinities and interaction dynamics with target proteins .

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of 1-(Pyridin-4-ylmethyl)guanidine:

- Cancer Therapy : Investigations into its role as an inhibitor of TGF-β type I receptor kinase have shown promise in cancer immunotherapy, demonstrating significant inhibitory activity at low micromolar concentrations .

- Antileishmanial Activity : Research has identified structural analogs that exhibit potent inhibition against enzymes involved in sterol biosynthesis in Leishmania species, suggesting that derivatives of 1-(Pyridin-4-ylmethyl)guanidine may serve as effective treatments for leishmaniasis .

- Enzyme Screening : A library screening against CYP51 and CYP5122A1 enzymes revealed that certain analogs derived from this compound could inhibit L. donovani promastigote growth effectively, indicating potential for further drug development.

特性

IUPAC Name |

2-(pyridin-4-ylmethyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4/c8-7(9)11-5-6-1-3-10-4-2-6/h1-4H,5H2,(H4,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLIODJTYTUZIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40555084 | |

| Record name | N''-[(Pyridin-4-yl)methyl]guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45957-41-3 | |

| Record name | N''-[(Pyridin-4-yl)methyl]guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。